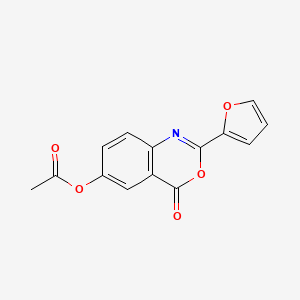

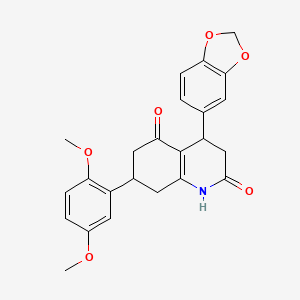

![molecular formula C19H32N6O B5553556 (3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine often involves intricate chemical reactions. For instance, the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, starting from a 5-allyl-4,6-dichloropyrimidine (Acosta Quintero et al., 2018).

Molecular Structure Analysis

In the molecular structure of these compounds, the azepine ring often adopts a boat conformation, which varies based on the configuration at the stereogenic center. The molecular structures are determined using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

These compounds are characterized by their ability to form complex molecular structures through various chemical reactions. For example, the intramolecular ene reaction leads to the formation of pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).

Physical Properties Analysis

The physical properties of these compounds can be explored through their crystallization behavior and hydrogen bonding patterns. These aspects are crucial for understanding the stability and reactivity of the compounds (Balderson et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity and potential biological activity, are examined through a variety of chemical reactions and theoretical studies. For example, the compound N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized and studied for its crystal structure and potential interactions (Repich et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Microwave-Induced Synthesis : The use of microwave irradiation has been explored for synthesizing pyrimidine-linked heterocyclic compounds, demonstrating an efficient pathway to create structures with potential insecticidal and antibacterial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Ring Closure Reactions : Research on fused pyrimidine derivatives through thermal ene reactions leading to pyrimido[4,5-b]azepines showcases the compound's capacity for generating complex heterocycles, which could have broad applicability in medicinal chemistry (T. Inazumi et al., 1994).

Potential Therapeutic Applications

Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, related structurally to the compound of interest, were synthesized as ligands for the histamine H4 receptor, suggesting potential for anti-inflammatory and antinociceptive applications (R. Altenbach et al., 2008).

Antimicrobial and Antitubercular Activities : New pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities, highlighting the compound's potential utility in combating infectious diseases (M. Chandrashekaraiah et al., 2014).

Chemical Synthesis and Mechanistic Insights

Multicomponent Synthesis : Efficient synthesis methods for pyridine-pyrimidines and their derivatives have been reported, showcasing the compound's versatility in creating structurally diverse libraries through catalyzed reactions (Fahime Rahmani et al., 2018).

Mechanistic Studies : Investigations into the oxidation mechanisms of N’-heteroaryl unsymmetrical formamidines by permanganate in aqueous alkaline medium provide insights into the chemical behavior and potential reactivity of pyrimidine derivatives, including those structurally related to the compound (A. Fawzy & M. Shaaban, 2014).

Eigenschaften

IUPAC Name |

[(3S)-3-(dimethylamino)azepan-1-yl]-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N6O/c1-15-17(13-20-19(21-15)24-11-9-23(4)10-12-24)18(26)25-8-6-5-7-16(14-25)22(2)3/h13,16H,5-12,14H2,1-4H3/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWRTQZOIXIJJE-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N2CCCCC(C2)N(C)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1C(=O)N2CCCC[C@@H](C2)N(C)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

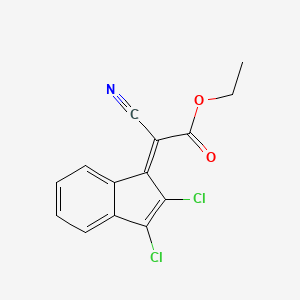

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

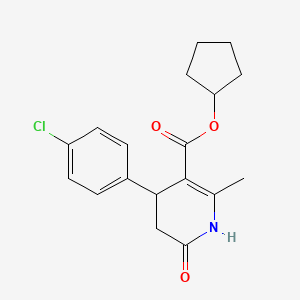

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

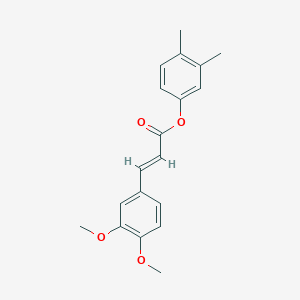

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)